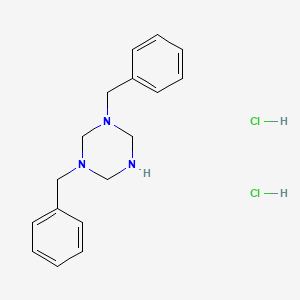
1,3-Dibenzyl-1,3,5-triazinane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibenzyl-1,3,5-triazinane dihydrochloride is a chemical compound belonging to the class of triazinanes. Triazinanes are nitrogen-containing heterocycles that have gained significant attention due to their diverse applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms in the triazinane ring, and it is commonly used in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzyl-1,3,5-triazinane dihydrochloride typically involves the reaction of benzylamine with formaldehyde and ammonia. The reaction proceeds through a series of condensation steps to form the triazinane ring. The general reaction conditions include:
Reactants: Benzylamine, formaldehyde, ammonia
Solvent: Typically an aqueous or alcoholic medium
Temperature: Moderate temperatures (50-70°C)
Catalysts: Acidic catalysts such as hydrochloric acid
The reaction can be summarized as follows:
2C6H5CH2NH2+3CH2O+NH3→C6H5CH2N(CH2)3N(CH2C6H5)+3H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibenzyl-1,3,5-triazinane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups or the nitrogen atoms in the triazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of 1,3-dibenzyl-1,3,5-triazinane
Reduction: Secondary amines
Substitution: Substituted triazinanes with various functional groups
Applications De Recherche Scientifique
1,3-Dibenzyl-1,3,5-triazinane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-dibenzyl-1,3,5-triazinane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The specific molecular targets and pathways depend on the context of its application, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trinitro-1,3,5-triazinane (RDX): An energetic material with a different functional group arrangement.
1,3,5-Triazinane-2,4,6-trione: Known for its use in polymer chemistry and materials science.
Dipyrazolo-1,3,5-triazinane: A fused N-heterocyclic framework with enhanced thermal stability.
Uniqueness
1,3-Dibenzyl-1,3,5-triazinane dihydrochloride is unique due to its specific substitution pattern with benzyl groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H23Cl2N3 |
|---|---|
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
1,3-dibenzyl-1,3,5-triazinane;dihydrochloride |
InChI |
InChI=1S/C17H21N3.2ClH/c1-3-7-16(8-4-1)11-19-13-18-14-20(15-19)12-17-9-5-2-6-10-17;;/h1-10,18H,11-15H2;2*1H |
Clé InChI |
NZOVVDPXKMIUEN-UHFFFAOYSA-N |
SMILES canonique |
C1NCN(CN1CC2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxaspiro[3.4]octan-8-amine](/img/structure/B12992381.png)


![3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12992407.png)
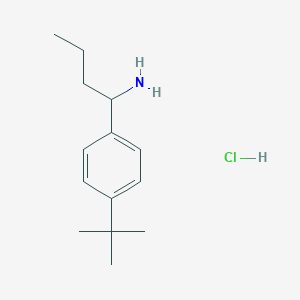
![(S)-1-Azaspiro[4.4]nonan-6-one](/img/structure/B12992425.png)
![8-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12992439.png)
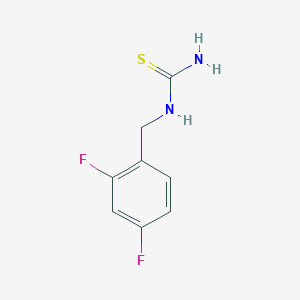
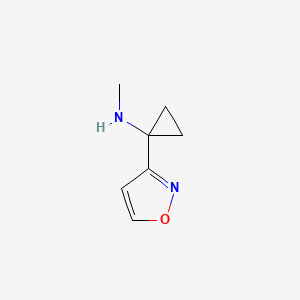
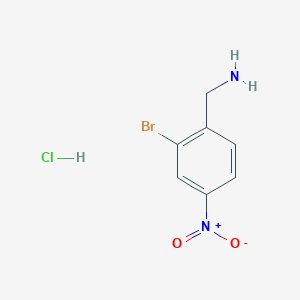
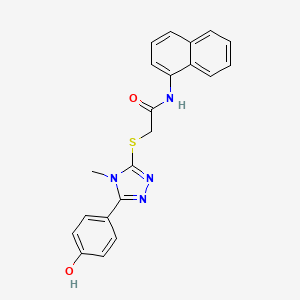
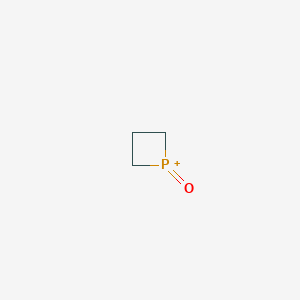
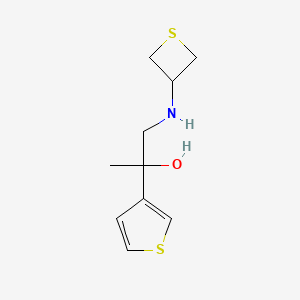
![methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12992480.png)
